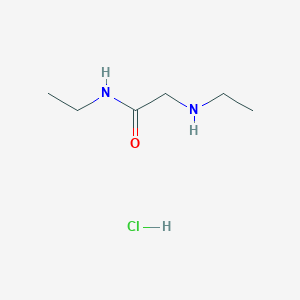

N-Ethyl-2-(ethylamino)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-ethyl-2-(ethylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-7-5-6(9)8-4-2;/h7H,3-5H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMMUCQUGHSJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-(ethylamino)acetamide hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethylamine with ethyl chloroacetate to form N-ethyl-2-chloroacetamide. This intermediate is then reacted with another equivalent of ethylamine to produce N-ethyl-2-(ethylamino)acetamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through recrystallization and dried to obtain the desired crystalline form.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(ethylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of N-ethylacetamide or N-ethylacetonitrile.

Reduction: Formation of ethylamine.

Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions. N-Ethyl-2-(ethylamino)acetamide hydrochloride undergoes oxidation, reduction, and nucleophilic substitution reactions to form different derivatives.

- Biology: It is used in the study of enzyme kinetics and as a substrate in biochemical assays. As a non-ionic organic buffering agent, it can also be used in cell cultures within a pH range of 6-8.5 .

- Medicine: It is investigated for its potential use in drug development and as a pharmacological agent. Similar compounds have demonstrated neuroprotective effects, antimicrobial properties, and anti-inflammatory activity.

- Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Biological Activities

Research indicates that compounds similar to this compound may exhibit several biological activities, primarily through interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition: It may act as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like dementia and Alzheimer's disease.

- Receptor Modulation: The compound may interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, influencing neuronal signaling pathways.

- Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial applications for this compound.

- Anti-inflammatory Activity: There is emerging evidence that this compound could modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory conditions.

Case Studies

- Neuroprotective Potential: A study investigating the effects of this compound on neuronal cell cultures revealed that treatment with the compound resulted in a significant reduction in cell death induced by oxidative stress. The mechanism was attributed to enhanced glutathione levels and reduced reactive oxygen species (ROS) production.

- Antimicrobial Efficacy: In vitro assays demonstrated that this compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a promising role as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-N-ethylacetamide hydrochloride

- Synonyms: N-Ethylglycinamide hydrochloride, 2-Amino-N-ethylacetamide HCl .

- Molecular Formula : C₄H₁₁ClN₂O

- Molar Mass : 138.6 g/mol

- CAS Number : 26595-78-8

- Structure: Features an ethyl group attached to the acetamide nitrogen and an ethylamino group on the α-carbon.

Properties :

- Physical State : Crystalline powder, hygroscopic.

- Storage : Requires inert atmosphere and room temperature .

- Applications : Primarily used in pharmaceutical research as a synthetic intermediate or reference standard.

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

Key Observations :

Pharmacological and Toxicological Profiles

Biological Activity

N-Ethyl-2-(ethylamino)acetamide hydrochloride (NEEAA·HCl) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article will explore the biological activity of NEEAA·HCl, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H14ClN2O

- Molecular Weight : 162.64 g/mol

NEEAA·HCl features an acetamide functional group with ethylamine substituents, which contributes to its unique chemical properties and biological activities.

Research indicates that compounds similar to NEEAA·HCl may exhibit several biological activities, primarily through interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : NEEAA·HCl may act as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like dementia and Alzheimer's disease .

- Receptor Modulation : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, influencing neuronal signaling pathways .

Biological Activities

- Neuroprotective Effects : Preliminary studies suggest that NEEAA·HCl may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial applications for NEEAA·HCl .

- Anti-inflammatory Activity : There is emerging evidence that NEEAA·HCl could modulate inflammatory pathways, which may be beneficial in treating chronic inflammatory conditions .

Case Study 1: Neuroprotective Potential

A study investigating the effects of NEEAA·HCl on neuronal cell cultures revealed that treatment with the compound resulted in a significant reduction in cell death induced by oxidative stress. The mechanism was attributed to enhanced glutathione levels and reduced reactive oxygen species (ROS) production.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that NEEAA·HCl exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a promising role as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of NEEAA·HCl in comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | C6H14ClN2O | Neuroprotective, Antimicrobial |

| Acetamide, N-ethyl-N-[2-(methylamino)ethyl] | C7H16N2O | Acetylcholinesterase inhibition |

| N-Ethyl-N-(2-methylphenyl)acetamide | C11H15NO | Potential anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethyl-2-(ethylamino)acetamide hydrochloride, and how can reaction conditions be optimized for purity?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, reacting 2-chloroacetamide derivatives with ethylamine under controlled pH (7–9) and temperature (40–60°C) to minimize side reactions. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with methanol/dichloromethane eluents .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure completion. Adjust stoichiometry of ethylamine to avoid over-alkylation.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use NMR (e.g., H, C) to verify the absence of unreacted precursors and confirm the presence of ethylamino and acetamide groups. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. FT-IR can identify characteristic bands (e.g., N–H stretch at ~3300 cm, C=O at ~1650 cm) .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

- Methodology : Solubility testing in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) using gravimetric analysis. The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays. For organic-phase reactions, DMF or DMSO is preferred .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying trace impurities in this compound, such as residual solvents or by-products?

- Methodology : Gas chromatography (GC) with FID detection for volatile impurities (e.g., ethylamine, chloroacetamide). For non-volatiles, use HPLC with a C18 column and UV detection at 210–254 nm. Method validation should follow ICH guidelines, including LOD/LOQ determination .

- Data Interpretation : Compare retention times and spectral data against reference standards. For example, residual ethylamine can be quantified using a calibration curve (R ≥ 0.995).

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature, light exposure)?

- Methodology : Accelerated stability studies at 40°C/75% RH for 6 months (ICH Q1A). Use HPLC to monitor degradation products. Hydrolysis is a key degradation pathway; assess pH-dependent stability in buffers (pH 1–12) at 25°C. Protect from light using amber glass .

- Advanced Insight : Degradation kinetics follow pseudo-first-order behavior. Activation energy () can be calculated using the Arrhenius equation to predict shelf life .

Q. What strategies resolve contradictions in reported biological activities, such as anti-inflammatory vs. negligible effects?

- Methodology : Replicate assays under standardized conditions (e.g., COX-2 inhibition assays with Diclofenac as a positive control). Variability may arise from differences in cell lines (RAW 264.7 vs. THP-1) or metabolite interference. Use LC-MS to verify compound stability in biological matrices .

- Case Study : In one study, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide showed stronger anti-inflammatory activity than Diclofenac, attributed to its binding affinity to mitochondrial DBI receptors (Ki = 12 nM) .

Q. How can researchers identify and validate biological targets for this compound, such as enzyme or receptor interactions?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For enzyme targets (e.g., kinases), perform kinetic assays (Michaelis-Menten plots) with varying substrate concentrations. Molecular docking (AutoDock Vina) predicts binding poses to guide mutagenesis studies .

Methodological Resources

Q. What protocols are recommended for assessing the compound’s pharmacokinetic properties in preclinical models?

- Methodology :

- Absorption : Caco-2 cell monolayer permeability assay.

- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF.

- Excretion : Radiolabeled (C) compound tracking in urine/feces .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.